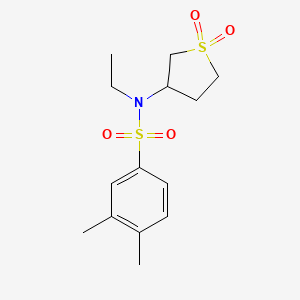
4-(N,N-diméthylsulfamoyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)éthyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N,N-dimethylsulfamoyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound is commonly referred to as DMSB, and it has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of DMSB is not fully understood. However, studies have shown that DMSB inhibits the activity of various enzymes and proteins involved in cellular processes. For example, DMSB has been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. It has also been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
DMSB has been found to have various biochemical and physiological effects. Studies have shown that DMSB induces apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. It has also been reported to inhibit the migration and invasion of cancer cells by reducing the expression of matrix metalloproteinases. Additionally, DMSB has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, by inhibiting the activity of nuclear factor-kappa B.
Avantages Et Limitations Des Expériences En Laboratoire
DMSB has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for in vitro studies. Additionally, DMSB has been reported to have low toxicity, making it a safe compound to use in lab experiments. However, DMSB has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its properties and potential applications. Additionally, the synthesis of DMSB is a complex and time-consuming process, which may limit its use in large-scale experiments.
Orientations Futures
Related to DMSB include the development of DMSB-based drugs, investigation of its mechanism of action, and optimization of its synthesis process.
Méthodes De Synthèse
The synthesis of DMSB is a complex process that involves several steps. One of the most common methods used to synthesize DMSB is through the reaction of 4-aminobenzamide with 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethanamine in the presence of N,N-dimethylsulfamide. The reaction is carried out under specific reaction conditions, including temperature, pressure, and time, to obtain the desired product. Other methods, such as the use of different reagents and catalysts, have also been reported for the synthesis of DMSB.
Applications De Recherche Scientifique
- Ciblage du FGFR (récepteur du facteur de croissance des fibroblastes): Des recherches ont exploré le potentiel de ce composé en tant qu'inhibiteur du FGFR, une famille de récepteurs impliqués dans la prolifération cellulaire, l'angiogenèse et la réparation tissulaire . Les inhibiteurs du FGFR sont étudiés pour leur rôle dans la thérapie anticancéreuse, en particulier dans le traitement des tumeurs solides.
- Conception et synthèse: Des scientifiques ont conçu et synthétisé des dérivés de ce composé afin d'améliorer sa puissance et sa sélectivité contre le FGFR . Ces dérivés pourraient servir de candidats prometteurs pour un développement pharmacologique plus approfondi.
- Agents antituberculeux: La structure du composé suggère une activité antituberculeuse potentielle. Des chercheurs ont exploré ses dérivés en tant qu'agents contre Mycobacterium tuberculosis, l'agent causal de la tuberculose . Des études supplémentaires sont nécessaires pour valider son efficacité et sa sécurité.
Recherche anticancéreuse
Traitement de la tuberculose (TB)
Propriétés
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-23(2)28(26,27)16-8-6-15(7-9-16)19(25)21-12-14-24-13-10-18(22-24)17-5-3-4-11-20-17/h3-11,13H,12,14H2,1-2H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHFBGLBNQCLLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[1-(2-Fluorobenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2381681.png)





![N-benzyl-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2381690.png)


![2-(Benzo[d]thiazol-2-yl)-2-(2-chloropyrimidin-4-yl)acetonitrile](/img/structure/B2381694.png)
![8-bromo-3-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2381698.png)

